molecular formula C15H11N3O3S B2555935 N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide CAS No. 1207054-14-5

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide

Cat. No.: B2555935
CAS No.: 1207054-14-5
M. Wt: 313.33
InChI Key: CVSCWHDQFSBZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide: is a complex organic compound that features both thiophene and isoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thiophene-2-carboxamide group can be introduced through a condensation reaction involving thiophene-2-carboxylic acid and an appropriate amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide is unique due to the combination of both thiophene and isoxazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-(thiophene-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(12-7-8-16-21-12)17-10-4-1-2-5-11(10)18-15(20)13-6-3-9-22-13/h1-9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCWHDQFSBZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.